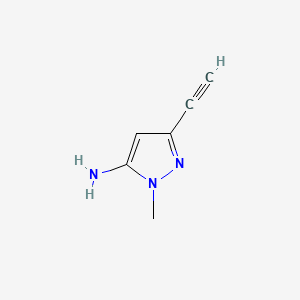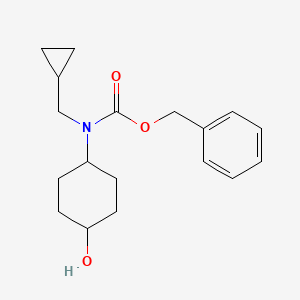
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropylmethyl group, and a 4-hydroxycyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by the reaction of cyclopropylmethyl bromide with ammonia or an amine.
Preparation of the 4-hydroxycyclohexylamine: This involves the reduction of 4-hydroxycyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling reaction: The cyclopropylmethylamine and 4-hydroxycyclohexylamine are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-oxocyclohexyl]carbamate.
Reduction: Formation of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]amine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate shares similarities with other carbamates, such as:
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclopentyl]carbamate
- Benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycycloheptyl]carbamate
Uniqueness
- The unique combination of the benzyl, cyclopropylmethyl, and 4-hydroxycyclohexyl groups in benzyl N-(cyclopropylmethyl)-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate imparts distinct chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
benzyl N-(cyclopropylmethyl)-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c20-17-10-8-16(9-11-17)19(12-14-6-7-14)18(21)22-13-15-4-2-1-3-5-15/h1-5,14,16-17,20H,6-13H2 |
Clé InChI |
QELWVGJSULEQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN(C2CCC(CC2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


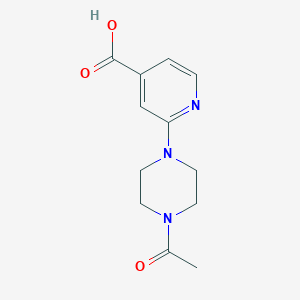
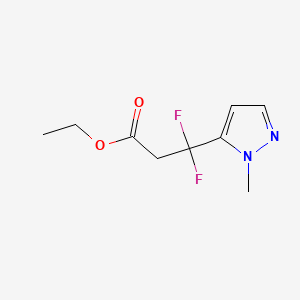
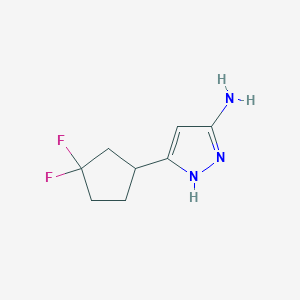
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
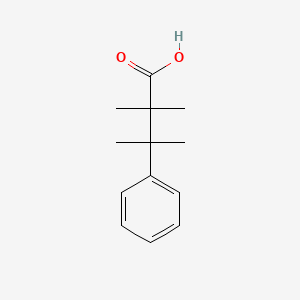
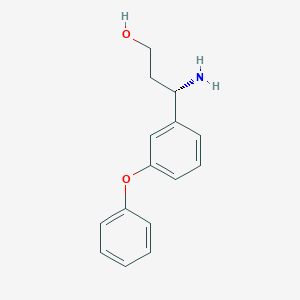
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
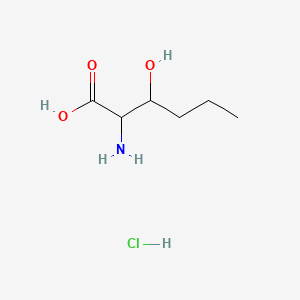
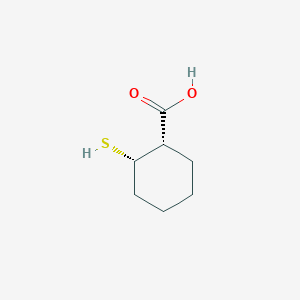
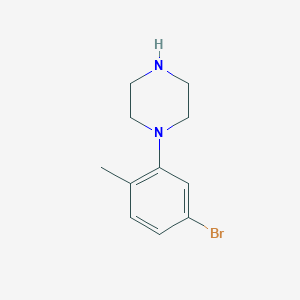
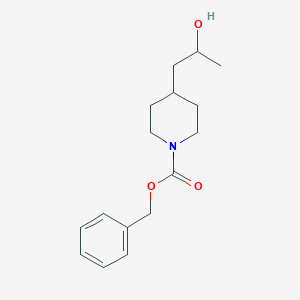
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

